N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-methionine
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Overview
Description
2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with various reagents to introduce the necessary functional groups. For example, the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C can yield intermediate compounds that are further modified .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of green solvents and catalysts to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Medicine: This compound has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
4-Methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with similar properties.
Uniqueness
What sets 2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for certain applications in research and industry .
Properties
Molecular Formula |
C17H18ClNO6S |
---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
(2R)-2-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H18ClNO6S/c1-8-9-5-11(18)13(20)7-14(9)25-17(24)10(8)6-15(21)19-12(16(22)23)3-4-26-2/h5,7,12,20H,3-4,6H2,1-2H3,(H,19,21)(H,22,23)/t12-/m1/s1 |
InChI Key |
OSJHHSKQCXCING-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N[C@H](CCSC)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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